molecular formula C19H28N2O2 B12640085 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 1027333-17-0

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12640085
CAS No.: 1027333-17-0
M. Wt: 316.4 g/mol
InChI Key: JXSOLUYQHWYRAJ-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings share a single atom, and it includes both nitrogen and carboxylic acid functional groups. The phenylmethyl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler precursors. One common approach is to use a spirocyclic intermediate, which is then functionalized to introduce the carboxylic acid and phenylmethyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The spirocyclic structure and functional groups play a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1027333-17-0

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 5-benzyl-2,5-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-14-19(15-20)11-7-8-12-21(19)13-16-9-5-4-6-10-16/h4-6,9-10H,7-8,11-15H2,1-3H3

InChI Key

JXSOLUYQHWYRAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCN2CC3=CC=CC=C3

Origin of Product

United States

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